7-Chloronaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

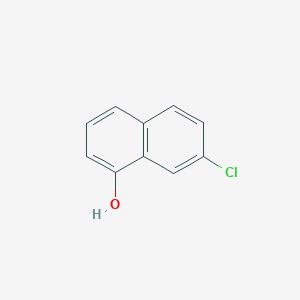

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQNWWDBCZCCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50528860 | |

| Record name | 7-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56820-58-7 | |

| Record name | 7-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloronaphthalen-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-chloronaphthalen-1-ol, a halogenated aromatic alcohol. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and utility as a chemical intermediate, particularly in the realm of medicinal chemistry and materials science.

Core Identification and Chemical Structure

This compound is a substituted naphthalene derivative. The core structure consists of a naphthalene ring system functionalized with a hydroxyl (-OH) group at the 1-position (alpha-position) and a chlorine (-Cl) atom at the 7-position.

-

IUPAC Name: this compound

-

Synonyms: 1-Chloro-7-naphthol

-

Molecular Formula: C₁₀H₇ClO[1]

-

Molecular Weight: 178.61 g/mol [1]

The placement of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the naphthalene scaffold imparts a specific reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not as widely published as for other isomers like 4-chloro-1-naphthol. However, based on its structure and data from related compounds, the following properties can be expected. For comparison, data for the well-characterized 4-chloro-1-naphthol is included.

| Property | This compound (Predicted/Inferred) | 4-Chloro-1-naphthol (Experimental Data) | Source |

| CAS Number | 29921-50-4 | 604-44-4 | [1][3] |

| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO | [1][3] |

| Molecular Weight | 178.61 g/mol | 178.61 g/mol | [1][3] |

| Appearance | Likely a white to off-white solid | White crystalline solid | [3] |

| Melting Point | Not readily available | 117-120 °C | [4] |

| Boiling Point | Not readily available | Not available | |

| Solubility | Poorly soluble in water, soluble in organic solvents | Poorly soluble in water, soluble in organic solvents | [5] |

Synthesis and Regioselectivity

The synthesis of this compound presents a challenge in regioselectivity. Direct electrophilic chlorination of 1-naphthol tends to produce a mixture of isomers, as the hydroxyl group activates multiple positions on the naphthalene ring for substitution.

A common strategy to achieve regioselectivity involves multi-step synthesis, potentially using blocking groups to direct the chlorination to the desired position. A generalized approach starting from 1-naphthol is outlined below.

General Synthetic Workflow

The regioselective synthesis of specific chloronaphthol isomers often requires a strategic approach to overcome the formation of isomeric mixtures.

Caption: Generalized workflow for the regioselective synthesis of this compound.

Experimental Protocol: General Chlorination of a Naphthol Derivative

This protocol describes a general method for the chlorination of a naphthol, which would require optimization for the specific synthesis of the 7-chloro isomer.

Objective: To synthesize a chloronaphthol derivative from a naphthol starting material.

Materials:

-

Naphthol starting material (1.0 eq)

-

Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) (1.0-1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane, DCM, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the naphthol starting material in the anhydrous solvent under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent dropwise to the stirred solution over 30-60 minutes. Maintaining a slow addition rate is crucial to prevent over-chlorination and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by carefully adding the quenching solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to isolate the desired isomer.

Applications in Research and Drug Development

Chlorinated organic compounds are of significant interest in medicinal chemistry due to the ability of the chlorine atom to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6] this compound, with its reactive hydroxyl and chloro-substituted naphthalene core, is a valuable intermediate for the synthesis of more complex molecules.

-

Scaffold for Novel Compounds: The naphthalene ring is a common scaffold in drug discovery. Derivatives of naphthol have been investigated for a range of biological activities, including as antioxidants and enzyme inhibitors.[6]

-

Intermediate for Cross-Coupling Reactions: The chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 7-position.

-

Precursor for Biologically Active Molecules: The hydroxyl group can be derivatized, for example, through etherification or esterification, to produce a library of compounds for biological screening.

Analytical and Characterization Methods

The structural confirmation and purity assessment of this compound are critical. A combination of analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the position of the substituents on the naphthalene ring.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and to separate it from isomers and impurities.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl vibrations.

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for isomeric chloronaphthols, such as 4-chloro-1-naphthol, indicate that these compounds should be handled with care.

-

Hazards: Isomeric chloronaphthols are known to cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth and seek medical advice.

-

Always consult the specific SDS for the compound before use.

References

- 1. chemscene.com [chemscene.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Solubility of 7-Chloronaphthalen-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Chloronaphthalen-1-ol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Understanding this compound Solubility

This compound is a halogenated aromatic alcohol with a molecular structure that presents both opportunities and challenges in various scientific domains, including pharmaceutical development and synthetic chemistry. The strategic placement of a hydroxyl group and a chlorine atom on the naphthalene backbone imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. A thorough understanding of its solubility in a diverse range of organic solvents is paramount for its effective utilization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key determinants are:

-

Aromatic Naphthalene Core: The bicyclic aromatic ring system is inherently nonpolar and contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Hydroxyl Group (-OH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents like alcohols.

-

Chloro-Substituent (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the overall polarity of the molecule compared to 1-naphthol. This can improve solubility in polar aprotic solvents.

The balance between the nonpolar naphthalene core and the polar functional groups results in a nuanced solubility profile, making a systematic investigation essential.

Theoretical Frameworks for Solubility Prediction

In the absence of extensive empirical data, theoretical models provide a robust framework for predicting the solubility of this compound.

The "Like Dissolves Like" Principle

This fundamental principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.[1] Based on this, we can make the following qualitative predictions for this compound:

-

High solubility in polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding with the hydroxyl group.

-

Good solubility in polar aprotic solvents (e.g., acetone, DMSO) due to dipole-dipole interactions.

-

Moderate to low solubility in nonpolar solvents (e.g., hexane, toluene), where dispersion forces are the primary mode of interaction.

Hansen Solubility Parameters (HSP)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles.[4][5] This approach can provide highly accurate quantitative predictions of solubility in a wide array of solvents, making it an invaluable tool in modern drug development and chemical engineering.[6][7][8]

Analog-Based Solubility Insights

The solubility behavior of structurally related compounds can offer valuable clues. Naphthalene, for instance, is known to be insoluble in water but soluble in organic solvents like alcohols, ether, and chloroform.[9] Its solubility generally increases with temperature.[9] The addition of a hydroxyl group (as in 1-naphthol) and a chlorine atom is expected to increase polarity and hydrogen bonding potential, thereby enhancing solubility in polar organic solvents compared to the parent naphthalene.

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various organic solvents, based on theoretical principles and analog data. The solubility is categorized qualitatively for practical application.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO, THF | Good | Dipole-Dipole, Dispersion |

| Nonpolar | Hexane, Toluene | Low to Moderate | Dispersion |

| Chlorinated | Dichloromethane | Good | Dipole-Dipole, Dispersion |

Experimental Protocol for Solubility Determination

A robust and reliable experimental protocol is crucial for obtaining accurate solubility data. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method, which can be adapted from guidelines such as OECD 105.[10][11][12]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[13][14]

-

A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent from the concentration of the saturated solution, taking into account the dilution factors. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Logical Relationship Diagram: Factors Influencing Solubility

Caption: Interplay of molecular properties of solute and solvent on solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions with a robust experimental protocol, researchers can obtain the critical data needed for their specific applications. The principles and methodologies outlined here are broadly applicable to other complex organic molecules, serving as a valuable resource for the scientific community. Future work should focus on generating a comprehensive experimental dataset for this compound across a wide range of solvents and temperatures, which would be invaluable for creating more accurate predictive models.

References

- 1. chem.ws [chem.ws]

- 2. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scm.com [scm.com]

- 6. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. approcess.com [approcess.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Theoretical Calculations of 7-Chloronaphthalen-1-ol Electronic Properties: A DFT and TD-DFT Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 7-Chloronaphthalen-1-ol using quantum chemical calculations. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate key characteristics such as frontier molecular orbitals, molecular electrostatic potential, and electronic absorption spectra. The methodologies outlined herein are designed to offer researchers, scientists, and drug development professionals a robust, self-validating protocol for predicting the electronic behavior of this and similar substituted aromatic compounds, thereby facilitating rational molecular design and reactivity prediction.

Introduction: The Significance of this compound

This compound is a substituted polycyclic aromatic hydrocarbon whose chemical scaffold is of significant interest in medicinal chemistry and materials science. As a derivative of naphthalene, its core structure is found in numerous bioactive compounds and functional materials. The introduction of a hydroxyl (-OH) group and a chlorine (-Cl) atom at specific positions on the naphthalene ring creates a molecule with distinct electronic and steric properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the chlorine atom modulates the electron density of the aromatic system through inductive and mesomeric effects, influencing its reactivity and intermolecular interactions.[1]

Understanding the electronic properties of this compound is paramount for predicting its chemical reactivity, metabolic fate, and potential as a precursor in organic synthesis.[2] For instance, in drug development, the distribution of electron density, governed by the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO), dictates how the molecule might interact with biological targets like enzymes or receptors.[3] Theoretical calculations provide a powerful, cost-effective means to access this information before undertaking extensive experimental synthesis and testing.

This guide presents a detailed computational workflow, explaining the causality behind each methodological choice, to accurately model the electronic landscape of this compound.

Theoretical and Computational Methodology

The foundation of our investigation lies in Density Functional Theory (DFT), a computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost.[4] For studying excited states, such as those involved in UV-Vis absorption, we employ its extension, Time-Dependent DFT (TD-DFT).[5][6]

Recommended Software

A variety of robust quantum chemistry software packages can execute the calculations described herein. Both commercial and open-source options are available, each with unique strengths.

-

ORCA: A powerful and fast, free-for-academic-use program package.[7]

-

GAMESS: A versatile and free-of-charge general ab initio quantum chemistry package.[8]

-

Q-Chem: A comprehensive commercial package known for its cutting-edge methods.[9][10]

-

Gaussian: A widely used commercial program with an extensive user base and feature set.

This guide is presented in a software-agnostic manner, focusing on the universal parameters and steps applicable across these platforms.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol is a self-validating system designed to ensure the reliability of the final calculated properties.

Step 1: Molecular Structure Input and Geometry Optimization The first and most critical step is to determine the most stable three-dimensional conformation of this compound. Electronic properties are exquisitely sensitive to molecular geometry.

-

Action: Construct the 3D structure of this compound using a molecular editor such as Avogadro[7] or Chemcraft[9]. Perform a geometry optimization calculation.

-

Causality (Expertise): This calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy on the potential energy surface. This ground-state equilibrium geometry is the most probable structure of the molecule and the correct starting point for all subsequent property calculations.

Step 2: Selection of Functional and Basis Set The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

-

Action: For this system, we recommend the B3LYP hybrid functional paired with the 6-311++G(d,p) Pople-style basis set.

-

Causality (Expertise):

-

Functional (B3LYP): B3LYP is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic molecules.[11][12] For higher accuracy in excited state calculations, particularly those with charge-transfer character, a range-separated functional like CAM-B3LYP or ωB97X-D could be considered.[6][13]

-

Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a flexible and accurate description of the electron distribution.[14] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the loosely bound electrons in the molecular periphery and are critical for calculating properties like electron affinities and excited states.[14] The (d,p) notation signifies the inclusion of polarization functions, which allow for non-spherical distortion of the atomic orbitals, a necessary feature for accurately modeling chemical bonds.[14]

-

Step 3: Incorporation of a Solvation Model Since many chemical and biological processes occur in solution, modeling the effect of a solvent is often necessary.

-

Action: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model .[15][16] Specify a solvent (e.g., water or methanol) based on the intended application.

-

Causality (Expertise): Implicit models treat the solvent as a continuous dielectric medium rather than individual molecules.[17][18] This approach, known as a self-consistent reaction field (SCRF), provides an excellent approximation of bulk solvent effects on the solute's electronic structure without the immense computational cost of explicitly modeling solvent molecules.[17]

Step 4: Vibrational Frequency Analysis This step is a crucial quality control check to validate the optimized geometry.

-

Action: Perform a frequency calculation at the same level of theory used for the optimization.

-

Causality (Trustworthiness): A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum, and the optimization must be redone.[5]

Step 5: Calculation of Electronic Properties Once a validated minimum-energy structure is obtained, the electronic properties can be calculated.

-

Action: Using the optimized coordinates, perform a single-point energy calculation to derive the molecular orbitals and a TD-DFT calculation for the electronic excited states.

-

Causality (Expertise): This final step computes the electronic wavefunction and energies from which all desired properties are extracted. The TD-DFT calculation specifically provides the vertical excitation energies and oscillator strengths needed to simulate the UV-Vis spectrum.[19][20]

Summary of Computational Parameters

| Parameter | Recommended Selection | Rationale |

| Theory Level | DFT / TD-DFT | Excellent balance of accuracy and cost for electronic structure and excited states.[21] |

| Functional | B3LYP | A robust hybrid functional with a strong track record for organic molecules.[12] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for high accuracy.[22] |

| Solvation Model | IEFPCM or SMD | Accurately models bulk solvent effects with computational efficiency.[15][16] |

| Software | ORCA, GAMESS, Q-Chem, etc. | Multiple reliable software packages are available to perform these calculations.[7][8][9] |

Analysis of Key Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. Their energies and spatial distribution are fundamental to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene ring system, with significant contributions from the electron-rich hydroxyl group.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. The LUMO is expected to be a π*-antibonding orbital, also delocalized over the aromatic rings.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy for electronic excitation.[3] The presence of substituents like -OH and -Cl is known to reduce the HOMO-LUMO gap of the parent naphthalene core, affecting its electronic transitions.[23][24]

| Property | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with ionization potential; electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron affinity; electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicator of kinetic stability and electronic excitation energy.[3] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting non-covalent interactions and sites of chemical reactivity.

-

Action: Generate an MEP surface mapped onto the molecule's van der Waals surface.

-

Expected Results for this compound:

-

Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and above the π-system of the aromatic rings.

-

Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. A strong positive potential is expected on the hydrogen of the hydroxyl group, making it an acidic proton and a hydrogen bond donor site. A region of positive potential, known as a "sigma-hole," may also be present on the outermost portion of the chlorine atom, allowing it to act as a halogen bond donor.[25][26][27]

-

Electronic Absorption Spectra (UV-Vis)

TD-DFT calculations can predict the UV-Vis absorption spectrum by computing the energies of electronic transitions from the ground state to various excited states.

-

Action: Perform a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 20-30 roots) to cover the relevant spectral range.

-

Output Analysis: The key outputs are the excitation energy (often given in eV or nm) and the oscillator strength (f) for each transition. A transition with a high oscillator strength is "allowed" and will correspond to an intense absorption peak in the experimental spectrum. Transitions with near-zero oscillator strength are "forbidden" and will be weak or absent.[19]

-

Expected Results: For an aromatic system like this compound, the most intense absorptions in the UV-Vis region will correspond to π → π* transitions within the naphthalene ring system. The calculated absorption maxima (λmax) can be compared with experimental data for validation.[5][28]

| Calculated Parameter | Definition | Interpretation in UV-Vis Spectrum |

| Excitation Energy (nm) | The energy difference between the ground and an excited state. | The position (wavelength) of an absorption peak. |

| Oscillator Strength (f) | The probability of a given electronic transition occurring upon light absorption. | The intensity of an absorption peak. |

| Orbital Contributions | The primary molecular orbitals involved in the transition (e.g., HOMO → LUMO). | The nature of the electronic transition (e.g., π → π*). |

Conclusion

This guide has detailed a comprehensive and scientifically grounded protocol for the theoretical calculation of the electronic properties of this compound. By leveraging Density Functional Theory and Time-Dependent DFT, researchers can gain deep insights into the molecule's frontier orbitals, charge distribution, reactivity, and spectroscopic behavior. The workflow emphasizes self-validation through frequency analysis and provides a clear rationale for the selection of appropriate computational methods. The predictive power of these theoretical calculations serves as an indispensable tool in modern chemical research, enabling the rational design of novel molecules and accelerating the discovery process in drug development and materials science.

References

- 1. Gas-Phase Structure of 1-Chloronaphthalene - ChemistryViews [chemistryviews.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scialert.net [scialert.net]

- 4. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 8. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 9. iscitech.com [iscitech.com]

- 10. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Solvent model - Wikipedia [en.wikipedia.org]

- 16. Solvation Models - NWChem [nwchemgit.github.io]

- 17. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 20. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 21. Electronic and Vibrational Manifold of Tetracyanoethylene–Chloronaphthalene Charge Transfer Complex in Solution: Insights from TD-DFT and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloronaphthalen-1-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenols, bicyclic aromatic compounds consisting of a naphthalene core with a hydroxyl substituent, represent a critical class of intermediates in organic synthesis. Their rich chemistry and versatile reactivity have established them as foundational building blocks in the development of pharmaceuticals, agrochemicals, and materials. The introduction of a halogen, such as chlorine, onto the naphthalene ring significantly modulates the electronic properties and reactivity of the molecule, offering unique opportunities for further functionalization. This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 7-Chloronaphthalen-1-ol. We will delve into its historical context, explore the intricacies of its synthesis, present its physicochemical and spectroscopic properties, and provide detailed experimental protocols.

Discovery and Historical Context: A Puzzle of Anonymity

The precise moment of discovery and the identity of the scientist who first synthesized this compound are not prominently documented in readily accessible scientific literature. This is not uncommon for specialized chemical intermediates that may have emerged from broader studies on the halogenation of naphthalenes without being the primary focus. The commercial production of polychlorinated naphthalenes (PCNs) began around 1910, and it is plausible that this compound was first prepared and characterized during this era of extensive exploration into chlorinated aromatic compounds.[1][2] These early investigations were often driven by the need for materials with specific properties like chemical inertness and thermal stability for industrial applications.[1]

The synthesis of specific chloronaphthol isomers, however, presents a significant chemical challenge: controlling the regioselectivity of the chlorination reaction. Direct electrophilic chlorination of 1-naphthol tends to yield a mixture of isomers, making the isolation of a pure, specific isomer like this compound a non-trivial task. This inherent difficulty may have contributed to its less prominent historical profile compared to more readily accessible isomers.

While a definitive "discovery paper" remains elusive, the existence and characterization of this compound are confirmed by its Chemical Abstracts Service (CAS) number, 56820-58-7, and available data from chemical suppliers.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a melting point of 120-122 °C.[3] Its molecular formula is C₁₀H₇ClO, giving it a molecular weight of approximately 178.61 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 56820-58-7 | [3] |

| Molecular Formula | C₁₀H₇ClO | [3] |

| Molecular Weight | 178.61 g/mol | [3] |

| Melting Point | 120-122 °C | [3] |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons. The chemical shifts and coupling constants would be influenced by the positions of the hydroxyl and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum should display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbons bearing the hydroxyl and chloro groups, as well as those in their immediate vicinity, will exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching absorption is anticipated in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a method that ensures the chlorine atom is introduced at the 7-position of the naphthalene ring, a challenge given the directing effects of the hydroxyl group in electrophilic aromatic substitution. A plausible and controllable synthetic route involves the Sandmeyer reaction, starting from the corresponding amino-substituted naphthalenol.[4][5][6]

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a halogen to a specific position on an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide.[4][5][6] In this case, the starting material would be 7-amino-1-naphthol.

Caption: Proposed synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound from 7-Amino-1-naphthol

This protocol is a proposed method based on the principles of the Sandmeyer reaction and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Diazotization of 7-Amino-1-naphthol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar quantity of 7-amino-1-naphthol in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature strictly between 0 and 5 °C. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

The resulting solution contains the 7-hydroxynaphthalene-1-diazonium chloride.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the cuprous chloride solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer sequentially with dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound. The final product can be further purified by recrystallization if necessary.

Caption: General workflow for the purification of this compound.

Applications and Future Directions

As a functionalized naphthalenol, this compound holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of three distinct reactive sites—the hydroxyl group, the chlorinated aromatic ring, and the naphthalene core itself—allows for a wide range of chemical transformations.

Potential applications could include:

-

Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous approved drugs. The specific substitution pattern of this compound could serve as a key building block for novel therapeutic agents.

-

Agrochemicals: Chlorinated aromatic compounds are a common feature in pesticides and herbicides.

-

Materials Science: Naphthalene derivatives are utilized in the development of organic electronic materials, and the specific electronic properties of this compound could be of interest in this field.

Further research into the reactivity and potential applications of this compound is warranted. The development of more efficient and regioselective synthetic methods would undoubtedly spur further investigation into its utility in various fields of chemical science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Global emissions of polychlorinated naphthalenes from 1912 to 2050 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 1-Amino-7-naphthol | CAS#:118-46-7 | Chemsrc [chemsrc.com]

- 8. 7-Amino-1-naphthol | C10H9NO | CID 40116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agrochemx.com [agrochemx.com]

An In-depth Technical Guide to 7-Chloronaphthalen-1-ol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalen-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a chlorine atom at the 7-position modulates the electronic and lipophilic properties of the molecule, offering a unique vector for the design of novel derivatives and analogues with potential therapeutic applications. This technical guide provides a comprehensive overview of 7-chloronaphthalen-1-ol, focusing on its synthesis, characterization, and the exploration of its derivatives. We will delve into plausible synthetic routes, detailed experimental considerations, and the potential for this scaffold in drug discovery, supported by insights into the biological activities of related compounds.

Introduction: The Significance of the this compound Scaffold

Naphthalene derivatives are a cornerstone in the development of therapeutic agents, with applications ranging from antimicrobial to anticancer and anti-inflammatory drugs.[1][2] The core structure, consisting of two fused benzene rings, provides a rigid framework that can be functionalized to interact with various biological targets. The hydroxyl group at the 1-position of the naphthalen-1-ol system is a key feature, acting as a hydrogen bond donor and acceptor, and a site for further chemical modification.

The strategic placement of a chlorine atom at the 7-position of the naphthalen-1-ol core introduces several critical modifications to the molecule's properties:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic proton and the electron density of the aromatic system. This can impact the molecule's binding affinity to target proteins and its metabolic stability.

-

Lipophilicity: The addition of a halogen atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially leading to an improved pharmacokinetic profile.

This guide will explore the synthesis of the this compound core and its subsequent derivatization, providing a foundation for the development of novel chemical entities for biological screening.

Synthesis of the Core Scaffold: this compound

A direct and regioselective synthesis of this compound is not straightforward due to the challenge of controlling the position of chlorination on the naphthalene ring. However, two plausible synthetic routes can be proposed based on established organic chemistry principles.

Route 1: Dehydrogenation of 7-Chloro-1-tetralone

This approach involves the construction of a chlorinated tetralone intermediate followed by aromatization to yield the desired naphthol.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound via dehydrogenation.

Step 1: Synthesis of 7-Chloro-1-tetralone

The synthesis of the key intermediate, 7-chloro-1-tetralone, can be achieved through the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid.[3]

-

Protocol:

-

Place polyphosphoric acid (PPA) in a beaker and heat to 90°C.

-

Add 4-(4-chlorophenyl)butyric acid in portions to the heated PPA.

-

Stir the reaction mixture for a short duration (e.g., 5 minutes) at 90°C.

-

Cool the resulting thick, viscous oil to 60°C.

-

Slowly add water to quench the reaction.

-

After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with water, an aqueous base solution (e.g., 1N NaOH), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7-chloro-1-tetralone as a solid.[3]

-

-

Causality: The strong acid catalyst (PPA) facilitates the formation of an acylium ion from the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclic ketone. The chloro-substitution on the phenyl ring directs the cyclization to the desired position.

Step 2: Dehydrogenation to this compound

-

Proposed Protocol:

-

In a reaction vessel equipped with a reflux condenser, combine 7-chloro-1-tetralone and a suitable high-boiling solvent (e.g., decalin).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

-

Causality: The palladium catalyst facilitates the removal of hydrogen atoms from the tetralone ring, leading to the formation of the aromatic naphthalene system. The high temperature provides the necessary energy for this endothermic process.

Route 2: Sandmeyer Reaction of 7-Amino-1-naphthol

An alternative approach involves the diazotization of an amino group and its subsequent replacement with a chlorine atom via the Sandmeyer reaction.[5][6]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound via the Sandmeyer reaction.

-

Proposed Protocol:

-

Dissolve or suspend 7-amino-1-naphthol in a cold aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N2 gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent and purify the crude product by chromatography or recrystallization.

-

-

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO2 and HCl) forms a diazonium salt, which is a highly reactive intermediate. The copper(I) chloride catalyzes the displacement of the diazonium group (N2, an excellent leaving group) by a chloride ion through a radical-nucleophilic aromatic substitution mechanism.[5]

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with isomers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇ClO |

| Molecular Weight | 178.62 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Expected to be in the range of other chloronaphthol isomers (e.g., 4-chloro-1-naphthol: 117-120°C) |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, chloroform) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the 1,7-disubstituted naphthalene ring system. The phenolic proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts will be influenced by the positions of the chloro and hydroxyl substituents.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 178 and an (M+2)+ peak at m/z 180 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Derivatization and Analogue Development

The this compound scaffold offers two primary sites for derivatization: the phenolic hydroxyl group and the aromatic ring.

Diagram of Derivatization Strategies:

Caption: Key derivatization strategies for this compound.

O-Alkylation and O-Acylation

The hydroxyl group can be readily converted into ethers and esters to explore the impact of different substituents on biological activity.

-

Williamson Ether Synthesis (for Ethers):

-

Deprotonate the phenolic hydroxyl group of this compound with a suitable base (e.g., NaH, K₂CO₃) in an aprotic polar solvent (e.g., DMF, acetone).

-

Add an alkyl halide (R-X) and heat the reaction mixture to afford the corresponding ether derivative.

-

-

Esterification (for Esters):

-

React this compound with an acyl chloride (R-COCl) or acid anhydride ((RCO)₂O) in the presence of a base (e.g., pyridine, triethylamine) to yield the ester.

-

Further Substitution on the Aromatic Ring

The existing substituents will direct further electrophilic aromatic substitution reactions to specific positions on the naphthalene ring, allowing for the synthesis of polysubstituted analogues.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives is limited, the broader class of naphthol and chloronaphthalene compounds has shown a wide range of pharmacological activities, suggesting potential avenues for investigation.

Table 2: Potential Biological Activities of this compound Derivatives

| Biological Activity | Rationale and Supporting Evidence |

| Antimicrobial | Naphthol derivatives are known to possess antibacterial and antifungal properties.[2] The increased lipophilicity from the chlorine atom may enhance activity against microbial membranes. |

| Anticancer | Certain naphthoquinone-naphthol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7] The this compound core could serve as a building block for novel anticancer agents. |

| Enzyme Inhibition | Naphthol derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[8] The electronic properties of the 7-chloro substituent could be fine-tuned to optimize interactions with enzyme active sites. |

| Anti-inflammatory | Some naphthalene derivatives have shown anti-inflammatory activity.[2] This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. This guide has outlined plausible and robust synthetic strategies to access the core structure and has provided a framework for its further derivatization. The exploration of ether, ester, and other analogues, coupled with comprehensive biological screening, is a logical next step. Future research should focus on the systematic synthesis of a library of this compound derivatives and the evaluation of their activity in relevant biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potency and selectivity, ultimately paving the way for the development of new therapeutic agents.

References

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]

- 4. journals.ut.ac.ir [journals.ut.ac.ir]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Synthetic Potential of a Bifunctional Scaffold

An In-depth Technical Guide to the Reactivity Profile of the 7-Chloronaphthalen-1-ol Core

The this compound core is a fascinating and synthetically versatile scaffold. As a substituted naphthalene, its rigid, planar structure is a common motif in pharmacologically active compounds and advanced materials.[1][2] The molecule's reactivity is dictated by the intricate electronic interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing, yet synthetically valuable, chloro (-Cl) group. The hydroxyl group, a powerful activating ortho-, para-director, primes the aromatic system for electrophilic substitution, while the chlorine atom serves as a crucial handle for modern cross-coupling methodologies.

This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will move beyond simple reaction lists to explore the causality behind its chemical behavior, empowering scientists to strategically harness this core for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectral properties is the foundation of all subsequent synthetic work. The key identifiers and expected analytical data for this compound are summarized below. While this guide focuses on the 7-chloro-1-ol isomer, data for related isomers like 7-chloro-2-naphthol are sometimes used to infer properties due to their structural similarity.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO | [3] |

| Molecular Weight | 178.61 g/mol | [3] |

| IUPAC Name | This compound | |

| CAS Number | 84779-99-7 | |

| Appearance | Expected to be an off-white to light-colored solid | |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | [5] |

Expected Spectroscopic Features:

-

¹H NMR: Aromatic protons will appear as a series of doublets and multiplets in the aromatic region (~7.0-8.5 ppm). The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Ten distinct signals are expected in the aromatic region (~110-155 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

-

Mass Spectrometry (MS): The molecular ion peak (M+) will show a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of a single chlorine atom.

The Electronic Landscape: Directing Effects and Reactivity

The reactivity of the this compound core is governed by the competing and cooperating electronic effects of its two substituents.

-

The Hydroxyl (-OH) Group: As a substituent on the C1 position, the -OH group is a powerful activating group. Through resonance, its lone pair of electrons dramatically increases the electron density of the aromatic rings, making them highly susceptible to electrophilic attack. This effect is strongest at the ortho (C2) and para (C4) positions of the first ring and also activates the peri position (C8) and the C5 position on the adjacent ring.

-

The Chloro (-Cl) Group: Located at the C7 position, the chlorine atom exerts a dual electronic influence. It is inductively electron-withdrawing due to its high electronegativity, which slightly deactivates the ring system. However, it is also weakly activating through resonance, donating a lone pair into the ring. For electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group overwhelmingly dominates the subtle influence of the chlorine.

The primary utility of the chloro group is not in directing electrophilic attack, but in serving as a leaving group in metal-catalyzed cross-coupling reactions, a topic explored in a later section.

Electrophilic Aromatic Substitution (EAS): A Guided Tour

The high electron density conferred by the C1 hydroxyl group makes Electrophilic Aromatic Substitution (EAS) a primary pathway for functionalizing the this compound core. The regioselectivity is strongly dictated by the hydroxyl group's ortho- and para-directing nature.

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Key EAS Transformations:

-

Halogenation (Bromination/Chlorination): Due to the high activation from the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. The reaction is expected to yield a mixture of 2-halo and 4-halo derivatives, with the potential for di-substitution under more forcing conditions.

-

Nitration: Nitration must be performed under carefully controlled, mild conditions (e.g., dilute HNO₃ in acetic acid) to prevent oxidation of the sensitive naphthol ring.[6] The primary products will be the 2-nitro and 4-nitro derivatives.

-

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on phenol and naphthol systems as the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the hydroxyl group as an ether may be necessary before proceeding.

Experimental Protocol: Regioselective Bromination of this compound

This protocol describes a representative method for the selective monobromination of the activated naphthalene core.

Objective: To synthesize 2-bromo- and 4-bromo-7-chloronaphthalen-1-ol.

Materials:

-

This compound (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) as solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of Bromine (1.05 eq) in a small amount of DCM. Add the bromine solution dropwise to the stirred naphthol solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of 2-bromo and 4-bromo isomers, can be purified and separated by column chromatography on silica gel.

Reactions at the Hydroxyl Group: Williamson Ether Synthesis

The phenolic hydroxyl group is a key handle for derivatization. O-alkylation via the Williamson ether synthesis is a fundamental transformation used to install a variety of functional groups or to protect the hydroxyl during subsequent reactions on the aromatic core.

Caption: Workflow for the Williamson ether synthesis starting from this compound.

The Chloro Group: A Gateway to Cross-Coupling Chemistry

While the chloro group is relatively inert to traditional nucleophilic aromatic substitution (SNAr) under standard conditions, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions.[3] These reactions are pillars of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Key Cross-Coupling Reactions:

-

Suzuki Coupling (C-C bond formation): Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl or alkyl-aryl structure.

-

Buchwald-Hartwig Amination (C-N bond formation): Palladium-catalyzed coupling with an amine to form an arylamine derivative.

-

Sonogashira Coupling (C-C bond formation): Palladium/copper-catalyzed reaction with a terminal alkyne to create an arylethyne linkage.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with Phenylboronic Acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic Acid (1.5 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system: Toluene/Ethanol/Water or Dioxane/Water

-

Schlenk flask or sealed reaction vial, condenser, nitrogen/argon line

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask with a condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add this compound (1.0 eq), Phenylboronic Acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-phenylnaphthalen-1-ol.

Applications in Medicinal Chemistry and Drug Discovery

While specific, documented applications of this compound itself are not abundant in readily available literature, the naphthalene scaffold is a cornerstone in medicinal chemistry.[1] Naphthalene-based structures are found in numerous therapeutic agents, valued for their ability to act as bioisosteres of other aromatic systems or to intercalate into DNA.[1]

Furthermore, the incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry.[7] The chlorine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] Therefore, this compound represents a highly valuable starting material for generating diverse chemical libraries for drug discovery. Its derivatives have potential applications as anticancer, antimicrobial, or enzyme inhibitory agents.[1][8][9]

Conclusion

The this compound core is a synthetically powerful building block characterized by a dual reactivity profile. The electron-rich naphthalene system, activated by the C1-hydroxyl group, readily undergoes electrophilic aromatic substitution at predictable positions. Simultaneously, the C7-chloro substituent provides a robust handle for a suite of modern, palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise, controlled elaboration of the molecular framework. By understanding the electronic principles that govern its behavior, researchers can strategically exploit this core to build complex molecules for applications ranging from pharmaceuticals to materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Chloro-2-naphthol | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to Sourcing and Utilizing 7-Chloronaphthalen-1-ol for Advanced Research

For researchers, scientists, and drug development professionals embarking on projects requiring the specific chemical entity 7-Chloronaphthalen-1-ol, the path to acquisition is not a straightforward procurement process. This guide serves as an in-depth technical manual, moving beyond a simple list of suppliers to address the core challenge: the apparent lack of readily available commercial stock of this specific isomer. We will navigate the complexities of sourcing through custom synthesis, provide a plausible synthetic pathway, and detail the critical quality control measures necessary to ensure the integrity of your research.

The Sourcing Conundrum: Rarity of a Specific Isomer

Initial investigations into commercial suppliers for this compound often lead to a frustrating dead end. Standard chemical catalogs predominantly feature related isomers such as 4-Chloro-1-naphthol and 7-Chloro-2-naphthol. This scarcity underscores a critical reality in chemical sourcing: not all theoretically possible molecules are commercially viable to stock. The demand for this particular isomer has likely not justified large-scale production and inventory.

Therefore, researchers must pivot from a procurement mindset to one of strategic chemical acquisition, primarily through custom synthesis. While a CAS number (29921-50-4) exists for a compound labeled "1-Chloro-7-naphthol," which is likely an alternative name for this compound, its consistent commercial availability remains unconfirmed.

Engaging Expertise: The Custom Synthesis Route

When a required compound is not commercially available, collaborating with a custom synthesis company is the most viable and reliable solution. These organizations possess the expertise and infrastructure to synthesize specific molecules on a contractual basis.[1][2][3][4]

Selecting a Custom Synthesis Partner

Choosing the right partner is paramount to the success of your project. Key evaluation criteria should include:

-

Expertise and Experience: Look for companies with a proven track record in synthesizing complex aromatic compounds and handling chlorinated substances.[1][2]

-

Scale of Synthesis: Ensure the company can produce the quantity you require, from milligrams for initial screening to grams or kilograms for later-stage development.[4][5]

-

Analytical Capabilities: The partner must have robust in-house analytical services to verify the structure and purity of the final product. This should include, at a minimum, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

-

Communication and Project Management: A dedicated project manager and clear, regular communication are essential for a successful collaboration.[3]

-

Confidentiality: Ensure a non-disclosure agreement (NDA) is in place to protect your intellectual property.

Comparative Overview of Custom Synthesis Providers

| Company | Key Strengths | Scale Capabilities | Analytical Services Offered |

| Otava Chemicals | Expertise in organic molecule synthesis for biotech and pharma, with literature search capabilities.[1] | Small to large scale. | NMR, LC-MS.[1] |

| ChiroBlock | Specializes in first-time synthesis of complex, non-commercially available compounds and route optimization.[2] | From R&D reagents to kg quantities. | Not explicitly detailed, but implied with a focus on high-purity chemicals. |

| Taros Chemicals | 25 years of experience in complex chemistry challenges, with services from lab to pilot scale.[3] | Lab scale to multi-kg. | Not explicitly detailed, but implied with a focus on quality and analytical specification. |

| Enamine | World-class service in chemical synthesis from milligram to kilogram scale at competitive prices.[4] | Milligram to kilogram. | Not explicitly detailed, but implied with multistep synthesis capabilities. |

| Pharma Inventor Inc. | Expertise in a vast range of chemical compounds, including asymmetric synthesis and high-potency compounds.[7] | Milligrams to hundreds of grams. | Implied with a focus on high purity customized chemical compounds. |

| Bedfordshire Biotech | Experience in low-volume, high-value small molecule synthesis for biotech and pharma applications.[5] | Vessels up to 300L. | HPLC, Mass Spectrometry.[5] |

This table is for illustrative purposes and researchers should conduct their own due diligence before selecting a partner.

A Plausible Synthetic Pathway: From Amine to Hydroxyl

A likely synthetic route to this compound would start from the more readily available precursor, 7-chloro-1-aminonaphthalene. The key transformation is the conversion of the primary aromatic amine to a hydroxyl group, a classic transformation achievable through a diazotization reaction followed by hydrolysis.[8][9][10]

Proposed Synthetic Workflow

The following diagram outlines the proposed two-step synthesis:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Disclaimer: This is a generalized protocol and should be optimized by experienced synthetic chemists. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 7-Chloro-1-aminonaphthalene

-

To a solution of 7-chloro-1-aminonaphthalene in aqueous hydrochloric acid (e.g., 2 M) at 0-5 °C, slowly add a solution of sodium nitrite in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-